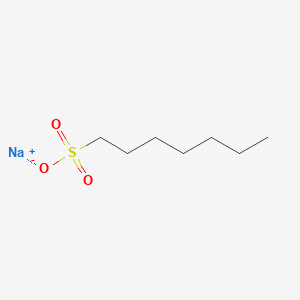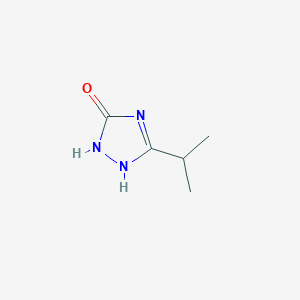
3-Etilpiridina-4-carbothioamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-pyridinecarbothioamide is a versatile chemical compound with diverse applications in scientific research. It is known for its potential in various fields, including medicine and materials science. The compound and its derivatives have been studied for their anticancer properties, effects on tyrosinase inhibition, and vibrational spectroscopic characteristics.
Aplicaciones Científicas De Investigación
3-Ethyl-4-pyridinecarbothioamide has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent and its effects on enzyme inhibition, particularly tyrosinase. In medicine, derivatives of 3-Ethyl-4-pyridinecarbothioamide have been explored for their potential in tuberculosis diagnosis and treatment . Additionally, the compound has applications in materials science, where it is used in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
3-Ethylpyridine-4-carbothioamide is a derivative of Ethionamide , which is a second-line antitubercular agent . The primary target of Ethionamide is mycolic acid synthesis . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Ethionamide, and by extension 3-Ethylpyridine-4-carbothioamide, is a prodrug . It is activated by the enzyme ethA , a mono-oxygenase in Mycobacterium tuberculosis . Once activated, it binds to NAD+ to form an adduct which inhibits InhA . InhA is an enzyme involved in the synthesis of mycolic acids . The inhibition of InhA disrupts mycolic acid synthesis, which is thought to be the primary mechanism of action .
Biochemical Pathways
The disruption of mycolic acid synthesis affects the integrity of the cell wall of Mycobacterium tuberculosis . This leads to the inhibition of the growth of the bacteria, making Ethionamide bacteriostatic against M. tuberculosis .
Pharmacokinetics
Ethionamide is well absorbed orally and can cross the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma
Result of Action
The result of the action of 3-Ethylpyridine-4-carbothioamide is the inhibition of the growth of Mycobacterium tuberculosis . This is due to the disruption of mycolic acid synthesis, which affects the integrity of the bacterial cell wall .
Métodos De Preparación
The synthesis of 3-Ethyl-4-pyridinecarbothioamide involves several steps. One common method includes the reaction of 2-ethylpyridine with thiocarbonyl diimidazole under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-4-pyridinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Ethyl-4-pyridinecarbothioamide can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Comparación Con Compuestos Similares
3-Ethyl-4-pyridinecarbothioamide can be compared with other similar compounds such as ethionamide and isoniazid. Ethionamide, like 3-Ethyl-4-pyridinecarbothioamide, is used in the treatment of tuberculosis and acts as a prodrug that inhibits mycolic acid synthesis . Isoniazid, another related compound, also targets mycolic acid synthesis but through a different activation pathway . The uniqueness of 3-Ethyl-4-pyridinecarbothioamide lies in its diverse applications and its potential as a building block for the synthesis of various derivatives with unique properties .
Similar Compounds
- Ethionamide
- Isoniazid
- Prothionamide
- Pyrazinamide
These compounds share structural similarities and are often used in similar contexts, particularly in the treatment of tuberculosis .
Propiedades
IUPAC Name |
3-ethylpyridine-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTXIMKFZRGUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














